3-amino-1lambda4-thietan-1-one, trifluoroacetic acid
Description
3-Amino-1λ⁴-thietan-1-one is a sulfur-containing heterocyclic compound featuring a strained four-membered thietane ring substituted with an amino group and a ketone. This structure confers unique reactivity, particularly in pharmaceutical and agrochemical synthesis, where ring strain and nucleophilic amines enable selective bond formation . The compound is often paired with trifluoroacetic acid (TFA) as a counterion or solvent to enhance solubility or modulate reactivity during synthesis .
Trifluoroacetic acid (CF₃CO₂H) is a potent fluorinated organic acid with a pKa of ~0.23, making it significantly stronger than acetic acid (pKa 4.76) . Its volatility (boiling point: 72°C), miscibility with organic solvents, and stability under anhydrous conditions render it indispensable in organic synthesis, particularly for peptide bond cleavage, deprotection of sensitive functional groups, and catalysis . TFA’s global market is driven by pharmaceutical and agrochemical demand, with China producing ~10,900 metric tons annually .
Properties
CAS No. |
2694733-85-0 |
|---|---|
Molecular Formula |
C5H8F3NO3S |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-oxothietan-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H7NOS.C2HF3O2/c4-3-1-6(5)2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7) |
InChI Key |
LELVYTBKNJZTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1=O)N.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Involving Sulfur Incorporation
The synthesis of 3-amino-1λ⁴-thietan-1-one typically centers on constructing its four-membered thietane ring fused with an amino group and a ketone. While explicit synthetic pathways for this compound remain sparingly documented, analogous sulfur-containing heterocycles provide foundational insights. Key strategies include:
Thioamidation of β-Lactam Derivatives
β-Lactams serve as precursors for thietanone synthesis via sulfur insertion. For example, reacting a β-lactam with a thiolating agent (e.g., Lawesson’s reagent) under controlled conditions can yield thietanone frameworks. However, regioselectivity challenges arise due to competing ring-opening reactions.
Ring-Closing Metathesis (RCM)
Olefin metathesis catalyzed by Grubbs or Schrock catalysts enables the formation of strained thietane rings. Starting from diallylamine derivatives bearing sulfur groups, RCM facilitates cyclization to form the thietanone backbone. This method requires precise control of steric and electronic effects to avoid polymerization.
Oxidative Cyclization
Oxidation of thiol-containing precursors, such as 3-mercaptopropionamide derivatives, with agents like hydrogen peroxide or iodine promotes intramolecular cyclization. This route favors the formation of the thietanone ring but may require protecting groups to prevent overoxidation.
Functionalization and Optimization
Post-cyclization modifications often introduce the amino group. For instance, reductive amination of a ketone intermediate using ammonia or primary amines in the presence of sodium cyanoborohydride has been reported for related thietane derivatives. Yields for these steps vary widely (30–70%), necessitating further optimization via:
-
Catalyst Screening : Transition metal catalysts (e.g., Pd, Ru) improve reaction efficiency.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
-
Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during cyclization.
Industrial Synthesis of Trifluoroacetic Acid
Patent-Based Method (CN103524325A)
A cost-effective industrial route to TFA, disclosed in a 2013 Chinese patent, involves four stages:
Chlorination of 1,1-Difluoroethane Derivatives
1,1-Difluoroethane or its chlorinated analogs undergo ultraviolet (UV)-catalyzed chlorination with Cl₂ at 40–50°C to produce 1,1-difluorotetrachloroethane. The molar ratio of Cl₂ to substrate is critical (1:1–8), with excess chlorine ensuring complete conversion.
Reaction :
Catalytic Oxidation to 1,1-Difluoro-1-Chloroacetyl Chloride
The chlorinated intermediate is oxidized with sulfur trioxide (SO₃) at 50–70°C using chlorsulfonic acid or boric acid as catalysts (0.5–5 wt%). A molar ratio of 1:2–4 (substrate:SO₃) ensures high selectivity.
Reaction :
Fluorination with Hydrogen Fluoride (HF)
1,1-Difluoro-1-chloroacetyl chloride reacts with HF (1:2–3 molar ratio) at 40–60°C in the presence of antimony pentachloride (SbCl₅), yielding trifluoroacetyl fluoride.
Reaction :
Hydrolysis to Trifluoroacetic Acid
Trifluoroacetyl fluoride undergoes hydrolysis at 30–70°C to produce TFA.
Reaction :
Comparative Analysis of TFA Synthesis Methods
The patented route outperforms traditional methods by avoiding toxic mercury catalysts and high-energy electrofluorination, reducing byproducts like HCl and HF.
Structural and Functional Insights
3-Amino-1λ⁴-Thietan-1-One
Chemical Reactions Analysis
Types of Reactions
3-amino-1lambda4-thietan-1-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted cyclic unsaturated sulfones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and cyclic unsaturated sulfones
Scientific Research Applications
Organic Synthesis
TFA plays a crucial role as a catalyst in various organic reactions. Its effectiveness has been demonstrated in:
- One-Pot Reactions : TFA has been used as a catalyst for synthesizing N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates through a one-pot four-component reaction. This method showcases TFA's efficiency under mild conditions, leading to high yields and simplified workup procedures .
- Polypeptide Cleavage : TFA is known for selectively cleaving polypeptides at specific residues, particularly at the N-terminal side of serine and threonine. This property is beneficial for sequencing and analyzing polypeptides immobilized on supports .
Pharmaceutical Applications
TFA's role as a theranostic agent has been explored in the context of chemical ablation therapies for solid tumors. Studies have shown that TFA can effectively ablate tissues while being imageable through fluorine-19 magnetic resonance imaging (19F-MRI). This capability allows for real-time monitoring of tissue damage and distribution of the therapeutic agent, enhancing the efficacy of treatments for conditions like hepatocellular carcinoma .
Analytical Chemistry
In analytical chemistry, TFA is utilized as an ion pairing agent in high-performance liquid chromatography (HPLC), particularly for peptides and small proteins. Its strong acidic nature aids in the separation and analysis of complex mixtures .
Case Study 1: Chemical Ablation with TFA
A study investigated the use of TFA as a chemical ablation agent for liver tissue. The research focused on optimizing imaging techniques to visualize TFA distribution within tissues during ablation procedures. Results indicated that TFA could be effectively imaged at low concentrations, demonstrating its potential as a real-time monitoring tool during therapeutic interventions .
Case Study 2: Polypeptide Sequencing
Another study highlighted TFA's application in polypeptide sequencing. By employing gas-phase TFA treatment, researchers achieved selective cleavage at specific amino acid residues, facilitating the analysis of polypeptide structures and sequences. This method proved valuable for verifying polypeptide presence on sequencing supports .
Comparative Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | One-pot synthesis of N-aryl/alkyl compounds | High yields, mild conditions |
| Pharmaceutical | Theranostic agent for tumor ablation | Real-time imaging, effective tissue destruction |
| Analytical Chemistry | Ion pairing agent in HPLC | Enhanced separation of peptides |
Mechanism of Action
The mechanism of action of 3-amino-1lambda4-thietan-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biomembranes . This property is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of TFA and Analogues
Key Differences:
- Acidity and Reactivity: TFA’s electron-withdrawing trifluoromethyl group enhances acidity, enabling reactions under milder conditions than acetic or trichloroacetic acid .
- Volatility: TFA’s low boiling point allows easy removal via evaporation, unlike higher-boiling analogues like trichloroacetic acid .
- Stability: TFA is thermally stable up to 400°C, outperforming trichloroacetic acid, which decomposes at lower temperatures .
Stability of Amide Bonds in TFA vs. Other Acids
TFA cleaves amide bonds under mild conditions (5% TFA, room temperature), whereas β-troponylalkyl amino acid derivatives remain stable even in neat TFA due to reduced electrophilicity at the β-position . In contrast, α-hydrazino acid peptides exhibit enhanced biostability compared to natural amides, resisting TFA-mediated hydrolysis .
Fluorinated Derivatives of TFA
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: TFA’s role in peptide deprotection is unmatched; alternatives like HCl require harsher conditions, risking side reactions .
- Material Science: TFA and trichloroacetic acid (TCA) enhance conductivity in polypyrrole copolymers, but TFA offers superior film flexibility .
- Market Trends: TFA demand is projected to grow at 3.3% CAGR through 2032, driven by agrochemical intermediates and fluoropolymer production .
Q & A
Q. What experimental evidence supports TFA’s role in stabilizing uranyl-DMSO complexes, and how does this impact spectroscopic analysis?
- Single-crystal X-ray diffraction of [UO(TFA)(DMSO)] confirmed TFA’s coordination via carboxylate oxygen. This complex exhibits intense UV-Vis absorption (λ = 420 nm) and luminescence (τ = 1.2 µs), attributed to ligand-to-metal charge transfer. FT-IR bands at 1670 cm (C=O stretch) and 650 cm (U–O) further validate the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
